Lipophilicity Differentiation: Methylsulfanyl vs. Halogen and Alkoxy Analogs
Among para-substituted 3-amino-3-arylpropanoic acid analogs, the methylsulfanyl derivative occupies a distinct lipophilicity window. The computed XLogP3 of −0.9 for the target compound [1] is approximately 0.7 log units higher than the unsubstituted parent (XLogP3 ≈ −1.6) [2], 0.3 log units higher than the 4-fluoro analog (XLogP3 ≈ −1.2) [2], and 0.6 log units lower than the 4-chloro analog (XLogP3 ≈ −0.3) [2]. This intermediate lipophilicity, combined with 2 H-bond donors and 4 H-bond acceptors, positions the compound uniquely for applications where moderate passive permeability must be balanced with aqueous solubility [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.9 |
| Comparator Or Baseline | 3-Amino-3-phenylpropanoic acid XLogP3 ≈ −1.6; 4-F analog XLogP3 ≈ −1.2; 4-Cl analog XLogP3 ≈ −0.3; 4-OMe analog XLogP3 ≈ −1.5 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. unsubstituted; +0.3 vs. 4-F; −0.6 vs. 4-Cl; +0.6 vs. 4-OMe |
| Conditions | XLogP3 3.0 algorithm, PubChem computed properties |
Why This Matters
The −0.9 XLogP3 value falls within the optimal range for oral bioavailability (Rule of 5 compliance) while providing sufficient lipophilicity for blood–brain barrier penetration consideration, distinguishing this compound from overly hydrophilic (unsubstituted, 4-OMe) or overly lipophilic (4-Cl) analogs for CNS-oriented design.
- [1] PubChem. Compound Summary: CID 592466 – 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid. XLogP3: −0.9; H-bond donors: 2; H-bond acceptors: 4; TPSA: 88.6 Ų. View Source
- [2] PubChem computed XLogP3 values for comparator β-amino acids: 3-amino-3-phenylpropanoic acid (CID 88281) ≈ −1.6; 3-amino-3-(4-fluorophenyl)propanoic acid (CID 2763238) ≈ −1.2; 3-amino-3-(4-chlorophenyl)propanoic acid (CID 2773233) ≈ −0.3; 3-amino-3-(4-methoxyphenyl)propanoic acid (CID 77982) ≈ −1.5. View Source
